molecular formula C12H16ClF4N B8162166 1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride

1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B8162166
M. Wt: 285.71 g/mol
InChI Key: IVAQFPRUVZYZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules

Preparation Methods

The synthesis of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Ring:

    Alkylation: The next step involves the alkylation of the fluorinated aromatic ring to introduce the butan-1-amine moiety.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups.

Scientific Research Applications

1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it a valuable tool in the study of biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: In the materials science field, it can be used to develop new polymers and other advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, often leading to increased potency and efficacy. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride can be compared with other fluorinated compounds, such as:

    Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.

    Alpelisib: A phosphatidylinositol-3-kinase (PI3K) inhibitor used in cancer treatment.

    Fluazifop-butyl: An herbicide used in agriculture.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which can be tailored for various applications.

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]-3-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F4N.ClH/c1-7(2)5-11(17)8-3-4-9(10(13)6-8)12(14,15)16;/h3-4,6-7,11H,5,17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAQFPRUVZYZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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